molecular formula C7H8Cl2N2 B15201479 7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

Cat. No.: B15201479
M. Wt: 191.05 g/mol
InChI Key: CERDIKQUOWLXCY-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide, followed by reduction with tributyltin hydride . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing agents. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 7-bromo-4-(bromomethyl)-2-methylindole with tributyltin hydride yields 4-(methoxymethyl)-2-methylindole .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound act as inhibitors of topoisomerase I, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a topoisomerase I inhibitor sets it apart from other similar compounds and highlights its potential in cancer therapy .

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H7ClN2.ClH/c8-7-4-10-2-5-1-9-3-6(5)7;/h2,4,9H,1,3H2;1H

InChI Key

CERDIKQUOWLXCY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CC(=C2CN1)Cl.Cl

Origin of Product

United States

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